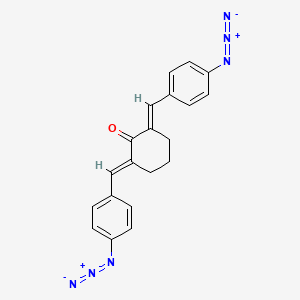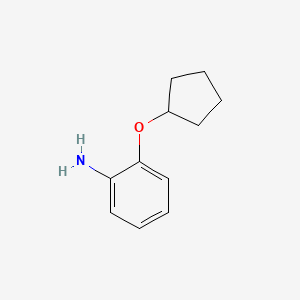
2-(Cyclopentyloxy)aniline
概要
説明
2-(Cyclopentyloxy)aniline is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol . The compound is also known by several synonyms such as 2-Cyclopentyloxy-phenylamine and Benzenamine, 2-(cyclopentyloxy)- .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentyloxy)aniline consists of an aniline (phenylamine) group attached to a cyclopentyl group via an ether linkage . The InChI string representation of the compound isInChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 . Physical And Chemical Properties Analysis
2-(Cyclopentyloxy)aniline has a molecular weight of 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.115364102 g/mol . The topological polar surface area is 35.2 Ų .科学的研究の応用
Drug Discovery and Pharmaceutical Applications
“2-(Cyclopentyloxy)aniline” may serve as a core structure in the synthesis of compounds with significant inhibitory potency against various kinases, which are enzymes that play crucial roles in cell signaling and metabolism. This makes it a potential candidate for the development of new therapeutic agents .
Organic Electronics
Aniline derivatives, including “2-(Cyclopentyloxy)aniline”, could be utilized in the production of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are valued for their electrical conductivity and the possibility to tune their electronic properties .
Environmental Remediation
Polyaniline-based adsorbents, which could be derived from “2-(Cyclopentyloxy)aniline”, have been explored for the removal of pollutants from water. This includes heavy metals and organic contaminants, indicating its potential application in water purification technologies .
特性
IUPAC Name |
2-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWQWIPPGLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424516 | |
| Record name | 2-Cyclopentyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29026-75-3 | |
| Record name | 2-Cyclopentyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

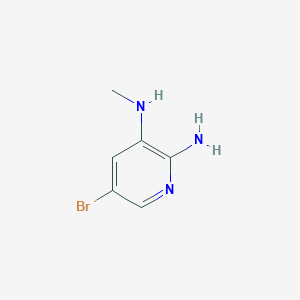
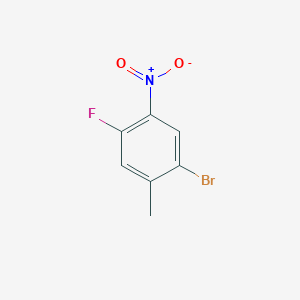

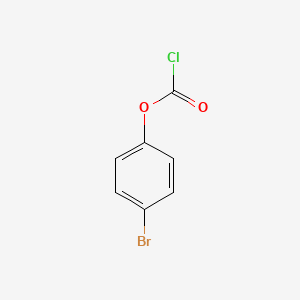
![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)
![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)
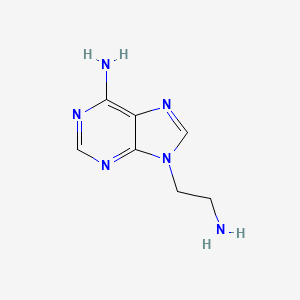

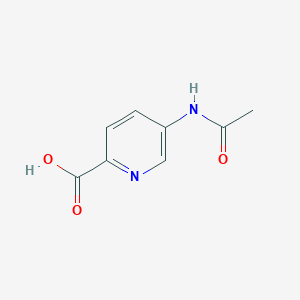
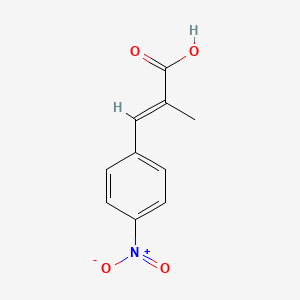

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)
